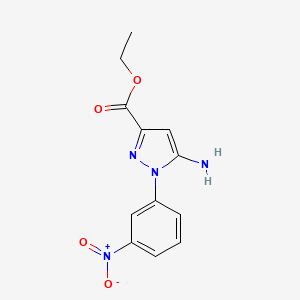

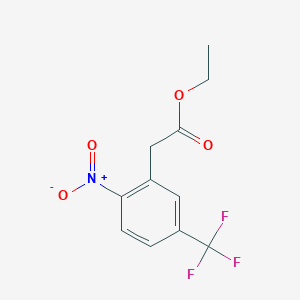

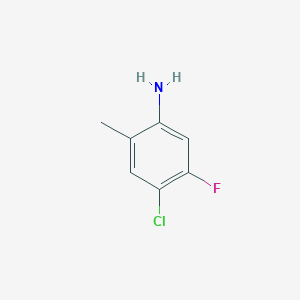

Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Material Development

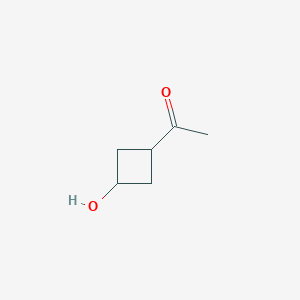

Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate is utilized in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, highlighting its role in the development of novel organic compounds. This process involves selective cyclocondensation with 1,3-dicarbonyl compounds, showcasing its versatility in organic synthesis and potential in creating new materials with unique properties (Lebedˈ et al., 2012).

Corrosion Inhibition

Research indicates that derivatives of Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate serve as effective corrosion inhibitors for mild steel, an application critical in industrial processes such as metal pickling. The study demonstrates how these compounds, through gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods, provide substantial protection against corrosion, offering insights into their potential industrial applications (Dohare et al., 2017).

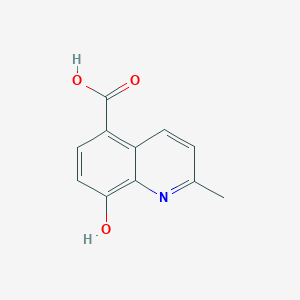

Antiglaucoma Activity

Another significant application is in medicinal chemistry, where pyrazole carboxylic acid derivatives of Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate have been synthesized and shown to exhibit antiglaucoma activity. These compounds were compared to acetazolamide (AAZ) and found to be potent inhibitors of carbonic anhydrase isoenzymes, suggesting potential therapeutic applications in treating glaucoma (Kasımoğulları et al., 2010).

Molecular Structure Analysis

The molecular structures of Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate derivatives have been determined, contributing to a deeper understanding of their chemical properties and potential applications. These studies offer valuable insights into the intermolecular interactions and hydrogen bonding patterns, which are crucial for designing drugs with targeted properties (Wu et al., 2005).

Crystallography and Material Sciences

Crystal structure analysis of derivatives of Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate has facilitated the exploration of their spatial arrangement and bonding characteristics. Such analyses are pivotal in material science for the development of new materials with specified functions, including pharmaceuticals and corrosion inhibitors (Kumar et al., 2018).

Mecanismo De Acción

Target of Action

It’s worth noting that pyrazole derivatives, which this compound is a part of, have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds . They are also reported to have appreciable anti-hypertensive activity in vivo, and also exhibit properties such as human cannabinoid receptors (hCB1 and hCB2), inhibitors of p38 kinase and CB1 receptor antagonists .

Mode of Action

The mode of action of similar pyrazole derivatives often involves interaction with their respective targets, leading to changes in cellular processes that result in their observed biological effects .

Biochemical Pathways

Given the wide range of biological activities associated with pyrazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

The compound’s physical state is solid, and its melting point is 162-165° c . These properties can influence the compound’s bioavailability.

Result of Action

Based on the known effects of similar pyrazole derivatives, it can be inferred that the compound may have potential therapeutic effects in various medical conditions .

Action Environment

The action, efficacy, and stability of Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate can be influenced by various environmental factors. For instance, the synthesis of similar pyrazole derivatives has been carried out in water and ethanol at room temperature , suggesting that these conditions may be optimal for the compound’s stability and action.

Propiedades

IUPAC Name |

ethyl 5-amino-1-(3-nitrophenyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4/c1-2-20-12(17)10-7-11(13)15(14-10)8-4-3-5-9(6-8)16(18)19/h3-7H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZKWPFPMHPOEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6333608.png)

![t-Butyl N-[2-(2-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B6333617.png)

![3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one, 90%](/img/structure/B6333646.png)

![[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B6333667.png)